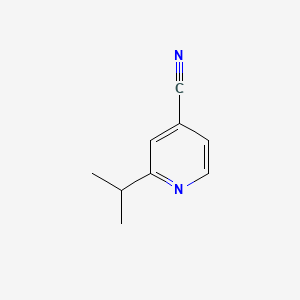

2-isopropylisonicotinonitrile

描述

Contextualization within Pyridine (B92270) Chemistry

Pyridine and its derivatives are fundamental heterocyclic compounds in organic chemistry. The pyridine ring is aromatic, similar to benzene (B151609), but the presence of a nitrogen atom significantly alters its chemical reactivity. uomosul.edu.iq The nitrogen atom's electronegativity makes the pyridine ring less susceptible to electrophilic substitution compared to benzene, and these reactions typically require vigorous conditions. uomosul.edu.iqgcwgandhinagar.com Conversely, this electron-withdrawing nature makes the pyridine ring more reactive towards nucleophilic substitution, particularly at the 2- and 4-positions. uomosul.edu.iq

The synthesis of substituted pyridines like 2-isopropylisonicotinonitrile is an active area of research. General methods for creating pyridine rings, such as the Hantzsch pyridine synthesis, involve the condensation of an aldehyde, ammonia, and two equivalents of a β-ketoester. gcwgandhinagar.com For the modification of existing pyridine rings, alkyl groups can be introduced through reactions with alkyl halides. gcwgandhinagar.com The nitrile group, as seen in this compound, is a versatile functional group that can participate in various chemical transformations.

Significance and Research Landscape

The significance of this compound primarily lies in its potential applications in medicinal chemistry. ontosight.ai Researchers are exploring its derivatives for the development of new drugs with potential antibacterial, antiviral, and anticancer properties. ontosight.ai The presence of the cyano and isopropyl groups on the pyridine core provides a scaffold that can be further modified to create a diverse library of compounds for biological screening.

The research landscape for this compound is expanding, with studies focusing on its synthesis and potential biological activities. One common synthetic route involves the reaction of isonicotinonitrile with isopropyl halides in the presence of a base. ontosight.ai The compound is commercially available from various suppliers, facilitating its use in research and development. sigmaaldrich.comcymitquimica.combldpharm.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂ | nih.gov |

| Molecular Weight | 146.19 g/mol | nih.gov |

| CAS Number | 33538-10-2 | nih.govsigmaaldrich.com |

| IUPAC Name | 2-propan-2-ylpyridine-4-carbonitrile | nih.gov |

| Synonyms | 4-Cyano-2-isopropylpyridine, Isonicotinonitrile, 2-isopropyl- | cas.org |

Current Challenges and Future Directions in its Study

A significant challenge in the study of this compound and its derivatives is the need for efficient and scalable synthetic methods. While laboratory-scale syntheses exist, developing cost-effective and environmentally friendly processes for larger-scale production remains an important goal.

Future research will likely focus on several key areas. A primary direction will be the continued exploration of the biological activities of this compound derivatives. This involves synthesizing new analogues and screening them for a wider range of therapeutic targets. A deeper understanding of the structure-activity relationships of these compounds will be crucial for designing more potent and selective drug candidates. As research progresses, more comprehensive studies on the toxicological and pharmacological profiles of promising derivatives will be necessary.

Structure

3D Structure

属性

IUPAC Name |

2-propan-2-ylpyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-7(2)9-5-8(6-10)3-4-11-9/h3-5,7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSDPZZMLYGAUFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30187191 | |

| Record name | 2-(Isopropyl)isonicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33538-10-2 | |

| Record name | 2-(1-Methylethyl)-4-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33538-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Isopropyl)isonicotinonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033538102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Isopropyl)isonicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(isopropyl)isonicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.865 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies

Traditional Synthetic Routes to 2-isopropylisonicotinonitrile

Traditional methods for synthesizing this compound often rely on established chemical transformations, focusing on the assembly from precursor molecules and subsequent modifications.

A primary traditional route involves the reaction of isonicotinonitrile with an isopropyl-containing reagent. For instance, the reaction of isonicotinonitrile with isopropyl halides in the presence of a base is a common method. ontosight.ai Another approach could involve the use of Grignard reagents, where an isopropyl magnesium halide reacts with a suitably activated pyridine-4-carbonitrile derivative. These methods, while effective, often necessitate specific reaction conditions and purification steps to isolate the desired product.

A general representation of a precursor-based synthesis is the reaction between a starting pyridine (B92270) derivative and an isopropylating agent, as shown in the table below.

| Starting Material | Reagent | Product |

| Isonicotinonitrile | Isopropyl halide | This compound |

| 2-halosubstituted isonicotinonitrile | Isopropyl Grignard reagent | This compound |

Derivatization reactions represent another facet of traditional synthesis. This can involve modifying a pre-existing molecule that already contains the core pyridine structure. For example, a compound with a different functional group at the 2-position of the isonicotinonitrile core could be chemically converted to an isopropyl group. The Minisci reaction, which involves the addition of a radical to a heterocycle, is a powerful tool for such derivatizations, though controlling regioselectivity can be a challenge. clockss.org

Precursor-Based Approaches

Advanced Synthetic Techniques

In recent years, the focus has shifted towards more efficient and environmentally friendly synthetic methods.

Catalysis plays a pivotal role in modern organic synthesis, offering pathways with higher efficiency and selectivity. acs.orgsciencenet.cn Lewis acid catalysis, for instance, has been explored to improve the regioselectivity of reactions like the Minisci reaction by sterically blocking certain positions on the heterocycle. clockss.org The use of transition metal catalysts, such as palladium, is also prevalent in cross-coupling reactions to form carbon-carbon bonds, which can be adapted for the synthesis of this compound. rsc.org For example, a Suzuki-Miyaura coupling could be employed to couple an isopropyl boronic acid derivative with a 2-halo-isonicotinonitrile.

| Catalyst Type | Reaction Type | Advantage |

| Lewis Acid (e.g., Zinc Triflate) | Minisci Reaction | Improved regioselectivity |

| Palladium Catalyst (e.g., PdCl₂(dppf)) | Suzuki-Miyaura Coupling | Efficient C-C bond formation |

Photoredox catalysis has also emerged as a sustainable method for the C-H arylation of pyridines, a process that could potentially be adapted for alkylation. acs.org

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. acs.orgrsc.org In the context of this compound synthesis, this translates to the use of safer solvents, minimizing waste, and employing catalytic rather than stoichiometric reagents. acs.orgrsc.org

Green chemistry strategies applicable to the synthesis of this compound include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol (B145695), or even solvent-free conditions. text2fa.irmdpi.com

Catalysis: Employing catalysts to reduce energy consumption and improve atom economy. acs.org

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times and potentially improve yields.

The E-factor and Process Mass Intensity (PMI) are metrics used to assess the environmental footprint of a chemical process, and applying green chemistry principles can lead to more favorable values for these metrics. rsc.org

Catalytic Synthesis Pathways

Role as an Organic Building Block in Complex Molecule Synthesis

This compound serves as a valuable organic building block in the synthesis of more complex molecules. bldpharm.combldpharm.comalfa-chemistry.comsigmaaldrich.com Its structure, containing a functional nitrile group and a modifiable pyridine ring, allows for a variety of subsequent chemical transformations. vulcanchem.com The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. The pyridine ring can undergo further substitution or be incorporated into larger heterocyclic systems.

Modular Assembly Strategies

Modular assembly in chemical synthesis refers to the construction of complex molecules from distinct, interchangeable building blocks (modules). This approach allows for the flexible and systematic variation of substituents on a core structure. For the synthesis of 2-substituted isonicotinonitriles like this compound, several modular strategies involving the construction of the pyridine ring or the introduction of the isopropyl group have been developed.

One prominent modular approach involves the cascade reaction of readily available starting materials. For instance, a general method for preparing highly substituted pyridines utilizes a copper-catalyzed N-iminative cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates. nih.govorganic-chemistry.org This is followed by an electrocyclization of the resulting 3-azatriene and subsequent air oxidation to yield the pyridine core. nih.gov This strategy is highly modular as the substitution pattern of the final pyridine can be systematically varied by changing the substituents on both the alkenylboronic acid and the ketoxime starting materials. The reaction proceeds under neutral conditions, which allows for good functional group tolerance, including nitriles. organic-chemistry.org

A conceptual modular synthesis of this compound using this strategy could involve the components shown in the table below.

Table 1: Conceptual Modular Synthesis Components for a Substituted Pyridine

| Component | Structure/Reagent | Role in Final Product |

| α,β-Unsaturated Ketoxime | A ketoxime with a nitrile group | Forms part of the pyridine ring and provides the nitrile at the 4-position. |

| Alkenylboronic Acid | An alkenylboronic acid with an isopropyl group | Provides the isopropyl group at the 2-position and completes the pyridine ring. |

| Catalyst System | Copper(I) salt | Catalyzes the initial C-N bond formation. |

Another powerful modular method is the [3+3]-type condensation reaction between O-acetyl ketoximes and α,β-unsaturated aldehydes, which is synergistically catalyzed by a copper(I) salt and a secondary amine. acs.org This redox-neutral reaction allows for the assembly of a wide variety of substituted pyridines under mild conditions with broad functional group tolerance. acs.org By selecting an appropriate α,β-unsaturated aldehyde and a ketoxime that can lead to the isonicotinonitrile scaffold, the isopropyl group can be installed as one of the modules.

Direct C-H functionalization has also emerged as a powerful tool for the modular synthesis of substituted heterocycles. tcichemicals.comrutgers.eduresearchgate.net This strategy avoids the need for pre-functionalized starting materials, making it a more atom-economical approach. For example, a palladium-catalyzed direct C-H activation could potentially be used to introduce an isopropyl group onto a pre-existing isonicotinonitrile core. The site-selectivity of such reactions is often controlled by directing groups, which bring the catalyst into proximity with the desired C-H bond. researchgate.net

Application in Combinatorial Chemistry Libraries

Combinatorial chemistry is a technique used to synthesize a large number of different but structurally related compounds, known as a chemical library, in a single process. ijpsr.comuomustansiriyah.edu.iq These libraries are then screened for desired properties, which is a common strategy in drug discovery. rroij.com The isonicotinonitrile scaffold, including derivatives like this compound, serves as a valuable core structure, or scaffold, for the generation of such libraries due to the synthetic accessibility of the pyridine ring and the various positions available for functionalization.

A library of compounds can be generated from a central scaffold like this compound by performing a series of reactions that introduce a variety of substituents at different positions on the pyridine ring. For example, if other positions on the ring are pre-functionalized with reactive groups (like halides), a diverse set of building blocks can be introduced through cross-coupling reactions.

One study describes the synthesis of a small library of novel pyridine and pyrimidine (B1678525) derivatives as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs). arkat-usa.org In this work, a substituted isonicotinonitrile derivative was used as a key precursor. arkat-usa.org Palladium-catalyzed cross-coupling reactions were employed to introduce different aryl ether and amino-benzonitrile moieties, demonstrating how a library can be built upon the isonicotinonitrile core. arkat-usa.org This approach highlights the utility of the scaffold in generating a collection of related molecules for biological screening.

The general strategy for creating a scaffold-based library from a functionalized isonicotinonitrile is outlined in the table below.

Table 2: General Strategy for Combinatorial Library Synthesis

| Step | Description | Example Reagents/Conditions |

| 1. Scaffold Synthesis | Preparation of a functionalized isonicotinonitrile core (e.g., with a reactive handle like a chlorine atom). | 2-chloro-6-isopropylisonicotinonitrile |

| 2. Library Generation | Parallel reaction of the scaffold with a diverse set of building blocks. | A collection of different phenols or anilines. |

| 3. Reaction Type | A robust and high-yielding reaction suitable for library synthesis. | Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig or Suzuki coupling). |

| 4. Purification | Purification of the library members, often using high-throughput methods. | Automated flash chromatography or preparative HPLC. |

In another example, a library of derivatives based on the Sant-75 scaffold was developed for inhibiting the Hedgehog signaling pathway. beilstein-journals.org A key intermediate in the synthesis of some of these derivatives was prepared from isonicotinonitrile, which was converted into an isonicotinamidine (B1297283) and then condensed to form a pyrimidine ring attached to the pyridine core. beilstein-journals.org This demonstrates how the isonicotinonitrile structure can be a starting point for more complex, multi-ring scaffolds in a combinatorial library. By systematically varying the other components in the subsequent reaction steps, a diverse library of compounds was constructed for biological evaluation. beilstein-journals.org

Reaction Mechanisms and Kinetics

Elucidation of Elementary Reaction Steps Involving 2-isopropylisonicotinonitrile

In the context of photocatalytic reactions involving this compound, mechanistic studies have pointed to a complex series of elementary steps. tdx.cat For instance, in photocatalyzed reactions, a proposed mechanism involves the initial protonation of the pyridine (B92270) ring of this compound. tdx.cat This is followed by a sequential single-electron transfer (SET) from an excited state of a photocatalyst to the protonated substrate. tdx.cat This electron transfer event is a critical elementary step that initiates the subsequent transformations.

The table below summarizes the proposed elementary steps in certain photocatalytic transformations of this compound. tdx.cat

| Step Number | Description | Type of Step | Reactants | Products |

| 1 | Protonation | Acid-Base | This compound, Acid | Protonated this compound |

| 2 | Single-Electron Transfer (SET) | Redox | Protonated this compound, Excited Photocatalyst | This compound radical cation, Reduced Photocatalyst |

| 3 | Radical Coupling | Bond Formation | Radical species | Coupled Product |

Mechanistic Studies of Nucleophilic and Electrophilic Reactions

The pyridine ring in this compound is electron-deficient, which influences its reactivity towards nucleophiles and electrophiles.

Nucleophilic Reactions: Nucleophilic aromatic substitution (SNAr) is a key reaction type for electron-deficient aromatic rings. The mechanism typically involves the attack of a nucleophile on the ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group. researchgate.net In other systems, nucleophilic substitution can also proceed through a concerted SN2 mechanism or a stepwise SN1 mechanism involving a carbocation intermediate. libretexts.org A radical mechanism for nucleophilic substitution has also been proposed for specific systems, initiated by a single electron transfer (SET) event. rsc.org For this compound, while specific examples are not detailed, the electron-withdrawing nitrile group and the nitrogen atom in the pyridine ring would activate the ring for nucleophilic attack.

Electrophilic Reactions: Electrophilic aromatic substitution (EAS) on pyridine rings is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophiles. byjus.com When these reactions do occur, they typically require harsh conditions and the substitution usually directs to the 3- and 5-positions. The mechanism involves the attack of an electrophile to form a sigma complex (or arenium ion), followed by the removal of a proton to restore aromaticity. byjus.com Computational studies have shown that the mechanism of EAS can be either a stepwise process involving a distinct intermediate or a concerted reaction without the formation of an intermediate, depending on the reactants and conditions. nih.govvub.be In the case of this compound, the isopropyl group is an activating, ortho-, para-directing group, while the nitrile group is a deactivating, meta-directing group. Their combined influence on the pyridine ring would result in a complex reactivity pattern for electrophilic substitution. tdx.cat

| Reaction Type | Key Mechanistic Features | Relevance to this compound |

| Nucleophilic Aromatic Substitution (SNAr) | Stepwise (addition-elimination), formation of Meisenheimer complex. researchgate.net Can also be radical-mediated. rsc.org | The electron-deficient pyridine ring is susceptible to attack by strong nucleophiles. |

| Electrophilic Aromatic Substitution (EAS) | Stepwise (formation of σ-complex) or concerted. byjus.comnih.gov | Generally disfavored due to the electron-deficient ring, but can occur under specific conditions. tdx.cat |

Radical-Mediated Processes and Electron Transfer Mechanisms

Radical reactions involving this compound are significant, particularly in photocatalysis. These processes are often initiated by an electron transfer event. tdx.cat

Electron Transfer Mechanisms: A key initiating step in certain reactions of this compound is single-electron transfer (SET). tdx.cat In this process, an electron is transferred from an electron donor (like an excited photocatalyst) to an acceptor (like protonated this compound), generating a radical cation and a reduced donor. tdx.cat This initial electron transfer is fundamental to initiating the subsequent radical cascade. Another relevant mechanism is halogen-atom transfer (XAT), where a halogen atom is transferred to a radical species, which is a potent method for activating alkyl halides. nih.gov

Radical-Mediated Processes: Once radical species are generated from this compound, they can undergo various transformations. One such process is an ipso-substitution, where a radical couples at a position already bearing a substituent. tdx.cat This contrasts with typical aromatic substitutions that occur at a hydrogen-bearing carbon. The mechanism can involve the formation of a nitrogen-centered radical, which can then lead to further reactions. tdx.cat Such radical-mediated pathways are central to methods like nitroxide-mediated radical polymerization (NMP), which allows for controlled polymer growth through a reversible capping of the growing radical chain. wikipedia.orgcsiropedia.csiro.au

A proposed radical mechanism involving this compound is summarized below:

Initiation: A single-electron transfer (SET) to a protonated this compound molecule generates a radical cation. tdx.cat

Propagation/Transformation: The generated radical can undergo various reactions, including coupling with other radical species. tdx.cat This can proceed via an ipso-substitution pathway. tdx.cat

Termination: Two radical species can combine to form a stable, non-radical product.

Computational Mechanistic Investigations

Computational chemistry, particularly using methods like Density Functional Theory (DFT), provides powerful insights into reaction mechanisms that are often difficult to probe experimentally. nih.govrsc.org These studies can elucidate transition state structures, reaction intermediates, and energy profiles for different potential pathways. nih.govnih.gov

For reactions involving this compound, experimental and computational mechanistic studies have been used in tandem. tdx.cat These investigations have suggested the possibility of a concurrent tandem catalysis where a single photocatalyst plays a dual role. tdx.cat Computational models help to rationalize the feasibility of proposed pathways, such as the single-electron transfer to the protonated pyridine substrate. tdx.cat By calculating the energies of intermediates and transition states, computational studies can predict which of several possible mechanistic pathways is the most likely to occur. nih.gov For example, DFT calculations can help determine whether a reaction proceeds through a concerted or stepwise mechanism by comparing the activation barriers for each path. nih.govvub.be Such computational insights are invaluable for understanding complex reaction networks and for designing new, more efficient chemical transformations. rsc.org

| Computational Method | Information Obtained | Application to this compound |

| Density Functional Theory (DFT) | Transition state geometries, activation energies, reaction intermediates, thermodynamic properties. nih.govnih.gov | Used to support a tandem catalysis mechanism and rationalize the favorability of an SET pathway to the protonated substrate. tdx.cat |

| Valence Bond (VB) Theory | Qualitative understanding of reaction profiles, elucidation of concerted vs. stepwise mechanisms. nih.govvub.be | Can provide a conceptual framework for understanding electrophilic substitution on the pyridine ring. |

Coordination Chemistry and Ligand Properties

2-isopropylisonicotinonitrile as a Ligand in Metal Complexes

The ability of this compound to act as a ligand is primarily attributed to the lone pair of electrons on the pyridine (B92270) nitrogen atom and the nitrogen atom of the cyano group. This dual functionality allows for the formation of a variety of coordination complexes with transition metals.

Coordination Modes and Binding Preferences

This compound can coordinate to metal centers in several ways. The most common mode of coordination is through the nitrogen atom of the pyridine ring, which acts as a Lewis base, donating its lone pair of electrons to the metal ion. rsc.org This results in the formation of a monodentate complex.

However, the nitrile group can also participate in coordination, leading to a bidentate bridging mode where the ligand connects two different metal centers. researchgate.net This is achieved through the coordination of the pyridine nitrogen to one metal and the nitrile nitrogen to another. The linearity of the resulting M-N-C-C-N-M bridge makes 4-cyanopyridine (B195900) derivatives, including this compound, valuable building blocks for the construction of coordination polymers and metal-organic frameworks. rsc.orgresearchgate.net

The presence of the bulky isopropyl group at the 2-position of the pyridine ring introduces significant steric hindrance around the pyridine nitrogen. This steric bulk can influence the coordination geometry and the number of ligands that can bind to a metal center. nih.govnih.gov For instance, sterically hindered pyridine ligands can lead to the formation of complexes with lower coordination numbers or distorted geometries compared to their less hindered counterparts. oist.jp This steric effect can also favor the coordination of the less hindered nitrile group in certain situations.

Synthesis of Transition Metal Coordination Compounds

The synthesis of transition metal complexes with this compound can be achieved through several methods. A common approach involves the direct reaction of a metal salt with the ligand in a suitable solvent. acs.orgrsc.org The choice of solvent, temperature, and stoichiometry of the reactants can influence the final product, leading to the formation of different coordination polymers or discrete molecular complexes. rsc.org

For example, the reaction of metal halides with 4-cyanopyridine has been shown to yield a variety of polymeric structures. researchgate.net Similarly, solvothermal methods, where the reaction is carried out in a sealed vessel at elevated temperatures and pressures, have been employed for the synthesis of one-dimensional iodoplumbate complexes with in situ generated N-alkyl-4-cyanopyridinium cations. rsc.org

While specific synthetic procedures for this compound complexes are not extensively documented in the provided search results, the general methods for related 4-cyanopyridine derivatives can be applied. A typical synthesis would involve dissolving the metal salt and this compound in a solvent like ethanol (B145695) or acetonitrile (B52724) and stirring the mixture, sometimes with heating, to facilitate the complex formation. The resulting complex can then be isolated by filtration or crystallization.

Supramolecular Assemblies Involving this compound

The ability of this compound to form directional bonds with metal ions makes it a valuable component in the construction of supramolecular assemblies. rsc.org These are complex chemical systems held together by non-covalent interactions, including coordination bonds. The self-assembly of metal ions and ligands like this compound can lead to the formation of well-defined architectures such as macrocycles, cages, and polymers. rsc.orgrsc.org

Furthermore, the cyano group can participate in hydrogen bonding or other non-covalent interactions, further influencing the packing and stability of the supramolecular architecture. researchgate.net The combination of coordination bonds and weaker interactions allows for the rational design of complex and functional supramolecular systems.

Metal-Ligand Bonding Analysis

The nature of the bond between a metal and the this compound ligand is a combination of sigma (σ) donation and pi (π) back-donation. The pyridine nitrogen donates a lone pair of electrons to an empty orbital on the metal center, forming a σ-bond. cdnsciencepub.com

In addition to σ-donation, there can be a π-back-donation from the filled d-orbitals of the metal to the empty π*-orbitals of the pyridine ring and the cyano group. rsc.org This back-donation strengthens the metal-ligand bond and influences the electronic properties of the complex. The extent of π-back-donation is dependent on the nature of the metal, its oxidation state, and the other ligands present in the complex. nih.gov

The electronic properties of the this compound ligand, influenced by the electron-donating isopropyl group, can affect the strength of both the σ-donation and π-acceptance. Spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy can be used to probe the metal-ligand bond. For example, a shift in the C≡N stretching frequency in the IR spectrum upon coordination can provide information about the involvement of the nitrile group in bonding. researchgate.net Similarly, changes in the chemical shifts of the pyridine protons in the ¹H NMR spectrum are indicative of coordination. nih.gov

Table 1: Expected Spectroscopic Data for this compound and its Metal Complexes

| Compound/Complex Type | Technique | Key Feature | Expected Observation | Interpretation |

| Free this compound | IR | C≡N stretch | ~2230 cm⁻¹ | Characteristic nitrile vibration. |

| Monodentate Pyridine Coordination | IR | C≡N stretch | Minimal shift from free ligand. | Nitrile group not involved in coordination. |

| Bidentate Bridging Coordination | IR | C≡N stretch | Shift to higher frequency. | Coordination of the nitrile nitrogen to a metal. researchgate.net |

| Free this compound | ¹H NMR | Pyridine protons | Characteristic chemical shifts. | Reference for uncoordinated ligand. |

| Metal Complex | ¹H NMR | Pyridine protons | Downfield shift upon coordination. | Deshielding of protons due to electron donation to the metal. nih.gov |

Influence of Ligand Design on Complex Reactivity and Stability

The specific design of the this compound ligand, particularly the presence of the isopropyl group at the 2-position, has a significant impact on the reactivity and stability of its metal complexes.

The steric hindrance provided by the isopropyl group can protect the metal center from attack by other molecules, thereby increasing the kinetic stability of the complex. nih.gov This steric shielding can also influence the rate of ligand substitution reactions. For example, complexes with sterically hindered ligands often exhibit slower ligand exchange rates. nih.gov

The stability of metal complexes is also influenced by the chelate effect if the ligand binds in a bidentate fashion, although with this compound, this would likely involve bridging between two metal centers rather than forming a chelate ring with a single metal. The formation of polymeric structures through such bridging can lead to highly stable materials. researchgate.net

Table 2: Comparison of Ligand Properties and Their Expected Influence on Complex Characteristics

| Ligand | Key Feature | Influence on Complex Stability | Influence on Complex Reactivity |

| Pyridine | Unsubstituted | Forms stable complexes. | Can undergo ligand substitution. |

| 4-Cyanopyridine | Electron-withdrawing cyano group | Can form stable polymeric structures through bridging. | The π-acceptor nature can influence the electronic properties and reactivity of the metal center. rsc.org |

| 2-Methylpyridine | Steric hindrance from methyl group | Increased kinetic stability due to steric protection. | Slower ligand substitution rates compared to pyridine. nih.gov |

| This compound | Steric hindrance from isopropyl group and a cyano group | Potentially high kinetic stability due to steric bulk. Formation of stable polymers via nitrile bridging is possible. | Steric hindrance is expected to significantly slow down ligand substitution reactions. The electronic effect of the isopropyl group can modulate the reactivity of the metal center. |

Catalytic Applications

2-isopropylisonicotinonitrile in Homogeneous Catalysis

Homogeneous catalysis, where the catalyst and reactants exist in the same phase, offers high selectivity and mild reaction conditions. researchgate.net Within this domain, this compound is primarily studied as a reactant, or substrate, that undergoes transformation, rather than as a component of the catalyst itself.

Ligand Role in Catalyst Design

The design of a homogeneous catalyst involves the selection of a central metal atom and surrounding molecules known as ligands. nih.govnih.gov These ligands are crucial as they modify the catalyst's electronic and steric properties, which in turn influence its reactivity, selectivity, and stability. nih.govrsc.org Key characteristics of effective ligands include their ability to be tuned and their modularity, which can be advantageous in the discovery of new reactions. nih.gov Pyridine-based molecules are a well-established class of ligands in transition metal catalysis.

While this compound possesses a pyridine (B92270) nitrogen atom capable of coordinating to a metal center, its use as a specifically designed ligand to modulate a catalyst's performance is not extensively documented in the scientific literature. The focus of existing research has been on its transformation as a starting material.

Substrate in Catalyzed Organic Transformations

The primary role of this compound in homogeneous catalysis is as a substrate—a reactant molecule that is converted into a product. libretexts.org Research has demonstrated its utility in photoredox catalysis, a branch of chemistry that uses visible light to drive chemical reactions via single-electron transfer processes. nih.gov

In one notable study, this compound was used as a substrate in a catalytic Hofmann-Löffler reaction to functionalize an unactivated C(sp³)–H bond. This type of reaction is valuable for its ability to install functionality at positions that are typically unreactive. The transformation of this compound highlights its potential in the synthesis of complex, functionalized pyridine derivatives, which are significant in fields like medicinal chemistry.

Below is a table summarizing a key catalytic transformation involving this compound as a substrate.

Table 1: Catalytic Transformation of this compound

| Reactant | Catalyst System | Reaction Type | Product Type | Ref |

|---|

This compound in Heterogeneous Catalysis

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. numberanalytics.comchemistrystudent.comwikipedia.org This type of catalysis is a cornerstone of the chemical industry, used in the production of a vast majority of chemicals by volume. wikipedia.org The process generally involves the adsorption of reactants onto the catalyst's active surface, the chemical reaction, and subsequent desorption of the products. chemistrystudent.comfiveable.me Common heterogeneous catalysts include metals like platinum, palladium, and nickel, often dispersed on high-surface-area supports such as silica, alumina, or carbon. numberanalytics.comwikipedia.orgnih.gov

Despite the broad importance of heterogeneous catalysis, the application of this compound in this area is not well-documented in the available scientific literature. Research has largely centered on its reactions in homogeneous solution-phase chemistry. The catalytic hydrogenation of nitriles is a known industrial process, but specific studies detailing this transformation for this compound on solid catalysts are not prominent. libretexts.orgutwente.nlu-tokyo.ac.jp

Mechanistic Insights into Catalytic Cycles

Understanding the mechanism of a catalytic reaction involves mapping the sequence of elementary steps that transform reactants into products, known as the catalytic cycle. researchgate.netuvic.ca For reactions involving this compound, mechanistic studies have provided insights into the intermediates and pathways involved.

In the context of the photoredox-catalyzed Hofmann-Löffler reaction, a revised catalytic cycle has been proposed. This cycle is initiated by the photocatalyst, which, upon excitation by light, engages in electron transfer. The reaction proceeds through radical intermediates, and the study of the mechanism helps to understand how regioselectivity is controlled. The interaction between the pyridine substrate and the catalyst is a key aspect of the proposed mechanistic pathway. Such studies are essential for optimizing reaction conditions and for the rational design of more efficient catalysts in the future. mdpi.commdpi.com

Emerging Catalytic Roles

The future development of catalysis aims to create novel catalysts and processes for more efficient and sustainable chemical synthesis. mdpi.comsuschem.org This includes designing catalysts for new applications in energy, environmental remediation, and the production of fine chemicals. ox.ac.uknsf.gov

For this compound, emerging roles are likely to be extensions of its known reactivity as a versatile building block. Its structure, featuring a reactive nitrile group and a pyridine ring, makes it a valuable precursor for creating more complex molecules for the pharmaceutical or agrochemical industries. Future research could focus on:

Bifunctional Catalysis: Designing systems where both the nitrile and the pyridine ring are transformed in a controlled manner, possibly through the use of bifunctional catalysts that have two distinct active sites. frontiersin.org

Flow Chemistry: Integrating its catalytic transformations into continuous flow reactors, which can offer improved safety, efficiency, and scalability compared to traditional batch processes.

CO₂ Utilization: Exploring its use in catalytic cycles that incorporate carbon dioxide as a C1 feedstock, a key goal in sustainable chemistry. mdpi.com

Advanced Materials: Investigating its potential as a monomer or precursor for porous organic polymers or other functional materials with catalytic applications. csic.es

The development of new catalysts, including single-atom catalysts and those designed with computational and artificial intelligence tools, will undoubtedly open new avenues for the transformation of substrates like this compound. nih.govnih.govnih.gov

Advanced Spectroscopic and Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 2-isopropylisonicotinonitrile in solution. rsc.org By analyzing the chemical shifts, integration, and coupling patterns in both ¹H and ¹³C NMR spectra, the connectivity of all atoms in the molecule can be unambiguously established. organicchemistrydata.orgyoutube.com

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different proton environments and their neighboring protons. rsc.org For this compound, distinct signals are expected for the isopropyl group and the aromatic pyridine (B92270) ring protons.

Isopropyl Protons: The six methyl (CH₃) protons are chemically equivalent and appear as a doublet due to coupling with the single methine (CH) proton. The methine proton, in turn, is split into a septet by the six equivalent methyl protons.

Pyridine Ring Protons: The three protons on the pyridine ring are in unique chemical environments and are expected to appear in the aromatic region of the spectrum (typically 7.0-9.0 ppm). Their specific chemical shifts and splitting patterns (doublets or doublet of doublets) are dictated by their position relative to the nitrogen atom and the isopropyl and cyano substituents.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. libretexts.org A broadband decoupled spectrum for this compound would show distinct signals for each carbon atom. The chemical shifts are influenced by the local electronic environment, with carbons attached to the electronegative nitrogen atom or the cyano group appearing further downfield. youtube.comlibretexts.org

| Predicted ¹H NMR Data for this compound | |

| Assignment | Predicted Chemical Shift (ppm) |

| Isopropyl -CH₃ | ~1.3 |

| Isopropyl -CH | ~3.2 |

| Aromatic C-H | 7.0 - 8.8 |

| Predicted ¹³C NMR Data for this compound | |

| Assignment | Predicted Chemical Shift (ppm) |

| Isopropyl -CH₃ | ~23 |

| Isopropyl -CH | ~35 |

| Aromatic C-H | 120 - 155 |

| Aromatic C (quaternary) | 140 - 165 |

| Nitrile -CN | ~118 |

These tables contain predicted values based on standard chemical shift ranges for the respective functional groups. pdx.educhemistrysteps.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups within a molecule by probing their characteristic vibrational modes. specac.com

Infrared (IR) Spectroscopy: An IR spectrum of this compound would display absorption bands corresponding to the stretching and bending vibrations of its bonds. vscht.cz The most characteristic peaks include:

C-H Stretching: Aliphatic C-H stretches from the isopropyl group are expected just below 3000 cm⁻¹, while aromatic C-H stretches from the pyridine ring appear just above 3000 cm⁻¹. vscht.cz

C≡N Stretching: A strong, sharp absorption band characteristic of the nitrile functional group is expected in the range of 2210-2260 cm⁻¹. orgchemboulder.com This is often a key diagnostic peak.

C=C and C=N Stretching: Vibrations from the pyridine ring would appear in the 1400-1600 cm⁻¹ region. specac.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. ugr.es It is particularly sensitive to symmetric vibrations and non-polar bonds. For this compound, Raman spectroscopy would also detect the characteristic nitrile stretch and the ring vibrations, providing a "fingerprint" spectrum for identification. ugr.es

| Predicted IR Absorption Bands for this compound | |

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Alkane C-H Stretch | 3000 - 2850 |

| Nitrile C≡N Stretch | 2260 - 2210 |

| Aromatic C=C/C=N Stretch | 1600 - 1400 |

| C-H Bend | 1470 - 1350 |

This table contains predicted values based on standard IR correlation charts. orgchemboulder.comwpmucdn.com

UV-Visible and Photophysical Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. rsc.org The spectrum of this compound is expected to be dominated by electronic transitions within the pyridine ring system. The primary transitions would be π → π* and n → π*, which are characteristic of aromatic and heteroaromatic compounds containing non-bonding electrons (on the nitrogen atom). rsc.org

Photophysical studies would further investigate the fate of the molecule after it absorbs light. These experiments measure properties such as fluorescence quantum yield (the efficiency of light emission after absorption) and the lifetime of the excited state. neu.edu.tr While many simple pyridines are not strongly fluorescent, substituents can significantly alter these properties. neu.edu.tr

| Expected Electronic Transitions for this compound | |

| Transition Type | Expected Wavelength Region (nm) |

| π → π | < 280 |

| n → π | > 280 |

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula. warwick.ac.uk For this compound (C₉H₁₀N₂), the molecular weight is approximately 146.19 g/mol .

In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺˙) would be observed at m/z = 146. A key feature of high-resolution mass spectrometry (HRMS) is its ability to provide an exact mass measurement, which can confirm the elemental composition of C₉H₁₀N₂. msu.edu

The fragmentation pattern in the mass spectrum provides structural information. Common fragmentation pathways for this compound would likely include:

Loss of a methyl group (•CH₃) to give a stable fragment at [M-15]⁺ (m/z = 131).

Loss of the entire isopropyl group to yield a fragment corresponding to the picolinonitrile cation.

| Predicted Mass Spectrometry Fragments for this compound | |

| m/z Value | Proposed Fragment Identity |

| 146 | [C₉H₁₀N₂]⁺˙ (Molecular Ion, M⁺˙) |

| 131 | [M - CH₃]⁺ (Loss of a methyl radical) |

| 104 | [M - C₃H₆]⁺˙ (Loss of propene) or [C₆H₄N₂]⁺˙ |

| 78 | [C₅H₄N]⁺ (Pyridyl cation) |

This table contains predicted values based on common fragmentation patterns. docbrown.infocsd-web.ru

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. fiz-karlsruhe.de If a suitable single crystal of this compound can be grown, this technique can provide precise data on bond lengths, bond angles, and torsion angles within the molecule. crystalimpact.com

Furthermore, X-ray crystallography reveals how molecules pack together in the crystal lattice, providing insight into intermolecular interactions such as van der Waals forces or potential π-π stacking of the pyridine rings. This information is crucial for understanding the physical properties of the solid material. While no public crystal structure data for this compound is currently available in major databases, a successful crystallographic study would yield a detailed structural model. cam.ac.ukgamry.com

| Information Obtainable from X-ray Crystallography | |

| Parameter | Description |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry elements present in the crystal lattice. |

| Atomic Coordinates | The precise (x, y, z) position of every atom in the unit cell. |

| Bond Lengths & Angles | The exact distances between bonded atoms and angles between bonds. |

| Intermolecular Interactions | Distances and geometries of interactions between adjacent molecules. |

Electrochemical Studies

Electrochemical methods, such as cyclic voltammetry (CV), can be used to study the redox properties of this compound. nanoscience.com The pyridine ring and the nitrile group are both electrochemically active functional groups that can undergo reduction. A cyclic voltammetry experiment would measure the potential at which these reduction (and any subsequent oxidation) processes occur. researchgate.net

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on 2-isopropylisonicotinonitrile

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgnih.gov It is widely applied in chemistry and materials science to determine ground-state properties by using functionals of the spatially dependent electron density. wikipedia.org DFT calculations offer a favorable balance between computational cost and accuracy, making them a popular choice for studying molecular properties, reaction mechanisms, and spectroscopic data. nih.govmdpi.comresearchgate.net

The electronic structure of a molecule is fundamental to its chemical behavior. DFT calculations can elucidate the distribution of electrons within this compound, providing key data on molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for predicting reactivity; the HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. escientificpublishers.com

The global electrophilicity index (ω), another descriptor derivable from DFT, indicates a molecule's propensity to act as an electrophile. A higher index suggests a greater capacity to accept electrons and higher chemical activity. mdpi.com These calculations can identify the most probable sites for nucleophilic or electrophilic attack, guiding the understanding of its reaction mechanisms. For instance, analyzing the LUMO contour map and atomic partial charges can reveal the most likely regions for a reduction reaction to occur. escientificpublishers.com While specific studies on this compound are not extensively detailed in the public literature, the principles of DFT allow for the generation of predictive data.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound Note: The following data is illustrative to demonstrate the typical output of DFT calculations, as specific published values for this molecule are not available.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.8 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.6 eV | Relates to chemical reactivity and stability. |

| Global Electrophilicity Index (ω) | 2.5 eV | Measures the electrophilic nature of the molecule. |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. escientificpublishers.com DFT calculations are highly effective for performing thorough conformational analyses. rsc.orgnih.gov By systematically rotating the isopropyl group relative to the pyridine (B92270) ring in this compound, a potential energy surface can be mapped.

This process identifies the lowest-energy conformers (ground states) and the energy barriers for rotation between them. nih.gov The analysis reveals the most stable three-dimensional structure of the molecule under specific conditions (e.g., in the gas phase or in a solvent). escientificpublishers.comrsc.org Factors governing conformational preference, such as steric hindrance and intramolecular interactions, can be quantified. nih.gov The relative populations of different conformers at a given temperature can be estimated using Boltzmann distribution analysis based on their computed free energies. soton.ac.uk

Table 2: Example Conformational Analysis Data for this compound Note: This table presents hypothetical data to illustrate the results of a DFT conformational analysis.

| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| 1 (Global Minimum) | 60° | 0.00 | 75.3 |

| 2 | 180° | 1.15 | 14.2 |

| 3 | -60° | 0.85 | 10.5 |

DFT is instrumental in modeling the pathways of chemical reactions. mdpi.com It can be used to map the potential energy surface connecting reactants and products, identifying transition states and calculating their activation energies. rsc.org This provides a detailed, step-by-step understanding of the reaction mechanism. For this compound, this could involve modeling its synthesis or its participation in subsequent chemical transformations, such as its role in certain photocatalytic systems. tdx.cat

Conformational Analysis

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computational simulation method that analyzes the physical movements of atoms and molecules over time. stanford.edushareok.org By solving Newton's laws of motion for a system of interacting particles, MD simulations generate trajectories that provide a microscopic view of molecular behavior. epfl.ch This technique is invaluable for studying complex systems and processes that are difficult to observe experimentally. shareok.org

For this compound, MD simulations could be employed to study its behavior in a solvent, its interaction with surfaces, or its binding to a biological receptor. stanford.edumdpi.com Simulations can reveal how the molecule diffuses in a medium, how it orients itself at an interface, and the dynamic nature of its interactions with other molecules. shareok.orglabxing.com The treatment of long-range electrostatic interactions is a critical and computationally demanding aspect of ensuring the quality of an MD simulation. epfl.ch

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, which include but are not limited to DFT, are fundamental to elucidating reaction mechanisms. nih.govchemrxiv.org These methods provide deep mechanistic insights by computing the energies of reactants, products, intermediates, and transition states. rsc.org This allows for the construction of detailed energy profiles for reaction pathways.

Such calculations can be used to understand the electronic rearrangements that occur during a chemical transformation. rsc.org For this compound, quantum chemical methods could be applied to investigate the mechanisms of its synthesis, degradation, or its role in more complex reaction networks, such as its involvement in photocatalysis where it may participate in complementary reaction pathways. tdx.catfrontiersin.org These computational tools can help rationalize experimental observations and predict the outcomes of unknown reactions, making them powerful for both discovery and optimization in chemical synthesis. nih.govchemrxiv.org

Predictive Modeling for Ligand-Target Interactions

Predicting the interaction between a small molecule (ligand) like this compound and a biological target (e.g., a protein or enzyme) is a cornerstone of modern drug discovery and biotechnology. nih.govarxiv.org Computational methods, particularly those driven by machine learning and deep learning, are increasingly used to predict these interactions and the strength of binding (binding affinity). researchgate.netdiva-portal.org

These models often integrate structural information of both the ligand and the target protein. nih.gov Techniques like molecular docking can computationally place the ligand into the binding site of a receptor to predict its preferred orientation and score the interaction. diva-portal.org More advanced approaches use protein language models and analyze features from molecular dynamics simulations to improve prediction accuracy. arxiv.orgdiva-portal.org Such predictive modeling could identify potential biological targets for this compound, accelerating research into its possible applications by narrowing down the candidates for experimental validation. arxiv.orgnih.gov

Biological and Biomedical Research Perspectives

Mechanistic Studies of Biological Interactions

Direct mechanistic studies on the biological interactions of 2-isopropylisonicotinonitrile are not extensively documented. However, research into structurally related compounds provides insight into potential mechanisms of action.

A plausible mechanism for isonicotinonitrile derivatives is the inhibition of kinases. vulcanchem.com Kinases are a class of enzymes that play a crucial role in cell signaling, and their inhibition is a major strategy in cancer therapy. seejph.com For a related compound, 3-fluoro-2-hydroxy-isonicotinonitrile, it has been proposed that the nitrile moiety can function as a hydrogen bond acceptor within the ATP-binding pockets of kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDK4/6). vulcanchem.com This interaction would block the enzyme's normal function, thereby disrupting downstream signaling pathways involved in cell growth and proliferation. vulcanchem.com While this provides a potential model, specific experimental validation of this mechanism for this compound is not available in the reviewed literature.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, systematically analyzing how the chemical structure of a compound relates to its biological activity. rsc.orgresearchgate.net These studies help identify the key chemical features responsible for a molecule's effects, guiding the design of more potent and selective drugs. researchgate.net

Direct SAR studies for this compound are limited, but research on analogous compounds provides valuable insights. A comprehensive SAR study of isoniazid, an isonicotinic acid hydrazide used to treat tuberculosis, examined the effect of substitutions on the pyridine (B92270) ring. nih.gov This study found that modifications at the 2-position were tolerated to some extent. The introduction of a small alkyl group, specifically a methyl group (2-methyl-INH), resulted in a compound with antimycobacterial activity comparable to the parent isoniazid. nih.gov In contrast, substituting the 2-position with a more electronegative fluorine atom (2-fluoro-INH) led to a complete loss of activity against Mycobacterium tuberculosis. nih.gov

This suggests that for this particular biological target, the size and electronic properties of the substituent at the 2-position of the isonicotinoyl core are critical determinants of activity. The isopropyl group, being a larger alkyl group than methyl, would represent a further structural modification whose impact on activity would need to be empirically determined.

| Compound | R-Group at Position 2 | Minimum Inhibitory Concentration (MIC) in μg/mL |

|---|---|---|

| Isoniazid (INH) | -H | 0.05 |

| 2-Methyl-INH (9) | -CH₃ | 0.1 |

| 2-Fluoro-INH (11) | -F | >128 |

Data sourced from a study on the structure-activity relationships of isoniazid. nih.gov The table illustrates how substitutions at the 2-position of the pyridine ring affect antimycobacterial potency.

Potential Applications in Materials Science

Role as a Monomer or Linker in Polymer Synthesis

In polymer science, monomers are the fundamental repeating units that are chemically bonded together to form long polymer chains. nih.gov The process of polymerization requires that a monomer has a functionality of at least two, allowing it to form bonds and extend the chain. nih.gov 2-isopropylisonicotinonitrile is classified as a material building block for polymer science, indicating its potential use as a monomer or a functionalizing agent in polymerization reactions. bldpharm.com

The synthesis of polymers can be achieved through various methods, including chain-growth and step-growth polymerization. nih.gov Functionalized polymers can be created by the homopolymerization of a functional monomer or by its copolymerization with other monomers. beilstein-journals.org The specific structure of this compound, with its reactive nitrile group and sterically influencing isopropyl group on a pyridine (B92270) backbone, makes it a candidate for creating polymers with tailored properties. The pyridine ring and nitrile group can be involved in various polymerization reactions, including addition and condensation processes. dokumen.pub For instance, the nitrogen atom of the pyridine ring or the nitrile group could act as a site for initiating or participating in polymerization.

The properties of polymers derived from such a monomer would be highly dependent on the type of polymerization and any co-monomers used. dokumen.pub The bulky isopropyl group could influence the polymer's physical properties, such as its glass transition temperature (Tg), solubility, and chain packing, potentially leading to materials with unique mechanical or thermal characteristics. The incorporation of the polar pyridine-nitrile moiety would affect the polymer's chemical properties, including its surface energy, conductivity, and ability to coordinate with metal ions.

Below is a table illustrating the key properties that would be characterized for a novel polymer synthesized using this compound.

| Property | Description | Potential Influence of this compound |

| Molecular Weight (Mn, Mw) | The average mass of the polymer chains, which influences mechanical properties like strength and toughness. | Dependent on polymerization kinetics, which can be affected by the monomer's reactivity. |

| Polydispersity Index (PDI) | A measure of the distribution of molecular weights in a given polymer sample. A PDI of 1.0 indicates all chains are of the same length. | Controlled radical polymerization techniques could be used to achieve a low PDI. dokumen.pub |

| Glass Transition Temp. (Tg) | The temperature at which a polymer transitions from a hard, glassy state to a soft, rubbery state. | The rigidity of the pyridine ring would likely increase Tg, while the flexible isopropyl group might have a counteracting effect. |

| Thermal Stability (Tdec) | The decomposition temperature, indicating the material's resistance to heat before chemically breaking down. | The aromatic pyridine structure typically imparts good thermal stability to polymers. |

| Solubility | The ability of the polymer to dissolve in a given solvent. | The isopropyl group may enhance solubility in nonpolar organic solvents, while the polar nitrile and pyridine components may favor more polar solvents. |

Incorporation into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline, porous materials constructed from metal ions or clusters connected by organic molecules known as linkers. wikipedia.orgnih.gov The structure and function of a MOF are dictated by the choice of the metal and the organic linker. wikipedia.org this compound is explicitly identified as a potential MOF ligand. bldpharm.com A ligand in this context is an organic molecule that coordinates to the metal centers, bridging them to form the extended framework. nih.gov

The nitrile group (-C≡N) and the nitrogen atom of the pyridine ring in this compound are both potential coordination sites for metal ions. This dual functionality could allow it to act as a versatile linker, potentially bridging multiple metal centers to create one-, two-, or three-dimensional networks. wikipedia.org The synthesis of MOFs is influenced by factors such as the solvent, temperature, and the nature of the metal and ligand. nih.govenpress-publisher.com The specific geometry of the this compound molecule would direct the resulting topology of the MOF, influencing critical properties like pore size and shape.

The presence of the isopropyl group on the pyridine ring is significant. This non-coordinating group would project into the pores of the MOF, influencing the chemical environment within the cavities. ambeed.com This can be a deliberate design strategy to tune the framework's properties for specific applications, such as selective gas storage or catalysis. ambeed.com The sheer number of possible MOF structures, with over 10,000 already synthesized, highlights the vast potential for creating new materials by combining different metals and linkers like this compound. arxiv.org

The following table outlines the typical parameters used to characterize a new MOF material.

| Parameter | Description | Potential Role of this compound |

| Metal Center | The inorganic node of the framework (e.g., Zn(II), Cu(II), Zr(IV)). | The choice of metal would depend on its coordination affinity for the pyridine and/or nitrile nitrogen atoms. |

| Topology | The underlying geometric network describing the connection of nodes and linkers. | The angular nature of the pyridine linker would dictate the final network topology. |

| Surface Area (BET) | A measure of the total surface area available within the pores, crucial for adsorption applications. | High surface areas are a hallmark of MOFs. nih.gov The specific value would depend on the final crystal structure. |

| Pore Volume/Size | The volume and dimensions of the cavities within the framework. | The length of the linker and the presence of the bulky isopropyl group would directly influence pore dimensions. wikipedia.org |

| Thermal Stability | The temperature range over which the framework remains intact before decomposing. | MOFs can have high thermal stability, often up to 250–500 °C, due to strong coordination bonds. nih.gov |

| Application | Potential uses such as gas storage, separation, or catalysis. | The functionalized pores could offer selectivity for specific molecules. ambeed.com |

Development of Functional Materials (e.g., optical or electronic applications)

Functional materials are designed to possess specific properties that can be exploited for a particular application, such as in electronic or optical devices. polytechnique.edumonash.edu The development of these materials often involves creating novel molecular precursors that can be assembled into larger architectures with controlled properties. polytechnique.edu this compound is categorized among precursors for electronic and optical materials, suggesting its utility in this domain. bldpharm.com

The electronic properties of materials are determined by the behavior of electrons within them and how these properties can be controlled for technological use. routledge.com Materials with tunable electronic properties are essential for applications like sensors and transistors. mdpi.com The pyridine ring, being an electron-deficient aromatic system, combined with the electron-withdrawing nitrile group, creates a molecule with specific electronic characteristics. When incorporated into a larger system like a polymer or a MOF, these electronic features can be translated into bulk material properties. For example, the ability to tune the electronic band structure is critical for designing materials for gas sensors. mdpi.com

Optical properties relate to how a material interacts with light, including processes like absorption and emission. dokumen.pubresearchgate.net Materials with interesting optical properties are used in LEDs, solar cells, and sensors. nih.govmdpi.com Pyridine-containing compounds are known to be part of luminescent materials. The coordination of a ligand like this compound to a metal center, for instance in a MOF, can result in a material with photoluminescent properties. mdpi.com The electronic transitions within the molecule, influenced by the pyridine-nitrile system, could lead to the absorption and emission of light at specific wavelengths, making it a candidate for optical sensing applications. The specific optical band gap of a material derived from this precursor would determine its potential applications. rsc.org

This table shows key functional properties that would be investigated for materials derived from this compound.

| Functional Property | Description | Potential Relevance of this compound |

| Electrical Conductivity | The measure of a material's ability to conduct an electric current. | The conjugated π-system of the pyridine ring could contribute to charge transport pathways in a polymer or MOF. |

| Band Gap | The energy difference between the valence band and the conduction band in a semiconductor or insulator. It determines the material's electronic and optical properties. rsc.org | The electronic structure of the molecule would be a primary determinant of the resulting material's band gap. |

| Photoluminescence | The emission of light from a material after it has absorbed photons. | The pyridine-nitrile system, especially when coordinated to a metal ion, could form a luminescent center. mdpi.com |

| Dielectric Constant | A measure of a material's ability to store electrical energy in an electric field. | The polar nature of the nitrile group and pyridine ring would influence the dielectric properties. |

| Sensing Response | A change in a measurable property (e.g., luminescence, conductivity) upon exposure to a specific analyte. | The functionalized pores in a MOF or specific sites on a polymer could interact with guest molecules, triggering a detectable signal. mdpi.com |

Conclusion and Future Research Directions

Summary of Key Academic Contributions

The primary academic contribution of 2-isopropylisonicotinonitrile lies in its role as a versatile building block and reactant in modern organic synthesis. Its utility has been demonstrated in sophisticated chemical transformations that advance the field of synthetic methodology.

A notable example is its use as a substrate in switchable, chemodivergent photocatalytic reactions. tdx.cat Researchers have shown that, under photocatalytic conditions, this compound can undergo selective reactions, highlighting its utility in creating complex molecular architectures under fine-tuned control. tdx.cat This work contributes to the broader academic goal of developing precise and efficient synthetic tools.

Furthermore, the isonicotinonitrile core, of which this compound is a derivative, has been a subject of significant academic interest. Studies on related isonicotinonitriles have established their importance as:

Precursors for Biologically Active Molecules: The pyridine (B92270) and nitrile functionalities are common pharmacophores, and the isonicotinonitrile scaffold is explored for its potential in developing new therapeutic agents with antibacterial, antiviral, and anticancer properties. ontosight.ai

Components in Materials Science: Isonicotinonitrile-based structures have been investigated as electron-transporting units in the development of bipolar host materials for high-performance organic light-emitting diodes (OLEDs). researchgate.netfrontiersin.org

These contributions underscore the academic importance of this compound as both a specific reagent for advanced synthesis and as a member of a scientifically significant class of compounds.

Unexplored Research Avenues

Despite its demonstrated utility, several research avenues for this compound remain largely unexplored. These areas offer fertile ground for new investigations.

Systematic Medicinal Chemistry Evaluation: While the isonicotinonitrile class holds therapeutic potential, a systematic evaluation of this compound and a library of its close derivatives against specific biological targets (e.g., kinases, proteases, or microbial enzymes) has not been extensively reported. ontosight.ai Such studies could uncover novel lead compounds for drug discovery. sygnaturediscovery.com

Coordination Chemistry and Catalysis: The pyridine nitrogen atom can act as a ligand to coordinate with metal centers. The steric hindrance provided by the adjacent isopropyl group could create unique coordination environments. The synthesis, characterization, and catalytic testing of metal complexes featuring this compound as a ligand is a significant unexplored avenue that could lead to novel catalysts for industrial or academic applications.

Polymer and Materials Science: The nitrile group is amenable to various chemical transformations, including polymerization or cycloaddition reactions. An intriguing, yet unexplored, path would be the incorporation of the this compound moiety into polymer backbones or as a pendant group to create novel materials with tailored thermal, optical, or electronic properties.

Targeted Derivatization: A comprehensive exploration of the selective derivatization of this compound is needed. This includes the reduction of the nitrile to its corresponding amine, (2-isopropylpyridin-4-yl)methanamine, or hydrolysis to 2-isopropylisonicotinic acid. molaid.com Each new derivative represents a distinct chemical building block with its own potential applications. uminho.ptresearchgate.net

Challenges and Opportunities in this compound Research

The path forward for research involving this compound is paved with both challenges and corresponding opportunities.

| Challenge | Opportunity |

| Efficient and Sustainable Synthesis: Developing scalable, cost-effective, and environmentally benign methods for the synthesis of this compound remains a challenge. | This presents an opportunity to apply modern synthetic strategies such as C-H activation, flow chemistry, or biocatalysis to improve production efficiency and reduce environmental impact. |

| Limited Commercial Availability: As a specialized reagent, its availability in large quantities can be limited and costly, potentially hindering large-scale research and development. | An opportunity exists for chemical manufacturers to develop and optimize production routes to meet potential future demand driven by new applications. |

| Comprehensive Property Characterization: A complete public dataset of its physicochemical properties, spectroscopic data, and toxicological profile is not fully established, which can be a barrier to its adoption. | A focused research effort to fully characterize the molecule would provide a valuable resource for the scientific community and facilitate its use in computational modeling and experimental design. |

| Harnessing Unique Substitution: The specific influence of the 2-isopropyl group on the electronic and steric properties of the isonicotinonitrile core is not fully understood. | This provides a rich opportunity for fundamental studies in physical organic chemistry. Furthermore, this unique substitution can be exploited to fine-tune the performance of materials, such as modulating the electronic properties of OLED host materials researchgate.netfrontiersin.org or influencing the selectivity of catalysts. |

Overcoming these challenges will unlock new opportunities, particularly in the fields of drug discovery and advanced materials, where fine-tuning molecular properties is paramount. frontiersin.org

Interdisciplinary Research Prospects

The future of this compound research is inherently interdisciplinary, lying at the intersection of several scientific fields.

Chemistry and Materials Science/Engineering: The most immediate prospect lies in bridging synthetic organic chemistry with materials science. Chemists can synthesize novel derivatives, which can then be fabricated into devices like OLEDs by materials scientists and engineers. researchgate.netquantumzeitgeist.com This collaboration is essential for developing next-generation electronic and photonic materials.

Medicinal Chemistry and Pharmacology: A synergistic relationship between synthetic chemists and pharmacologists is crucial. Chemists can design and create libraries of this compound derivatives, which pharmacologists can then screen for biological activity, leading to a feedback loop that accelerates the drug discovery process. sygnaturediscovery.com

Experimental and Computational Chemistry: The design of new molecules with specific, desired properties can be significantly accelerated through computational modeling. Quantum chemical calculations can predict the electronic, photophysical, and reactive properties of proposed derivatives before they are synthesized in the lab. frontiersin.org This collaboration saves time and resources, focusing experimental efforts on the most promising candidates.